molecular formula C25H21ClN4O4S B10960225 1-benzyl-N-[(2-chloro-6-hydroxy-3-nitrophenyl)carbamothioyl]-2,3-dimethyl-1H-indole-5-carboxamide

1-benzyl-N-[(2-chloro-6-hydroxy-3-nitrophenyl)carbamothioyl]-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B10960225
M. Wt: 509.0 g/mol
InChI Key: OFRKTSGBSKTZBJ-UHFFFAOYSA-N
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Description

1-benzyl-N-[(2-chloro-6-hydroxy-3-nitrophenyl)carbamothioyl]-2,3-dimethyl-1H-indole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzyl group, a chloro-hydroxy-nitrophenyl moiety, and an indole carboxamide core, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[(2-chloro-6-hydroxy-3-nitrophenyl)carbamothioyl]-2,3-dimethyl-1H-indole-5-carboxamide typically involves multiple steps, including the formation of the indole core, the introduction of the benzyl group, and the attachment of the chloro-hydroxy-nitrophenyl moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[(2-chloro-6-hydroxy-3-nitrophenyl)carbamothioyl]-2,3-dimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism by which 1-benzyl-N-[(2-chloro-6-hydroxy-3-nitrophenyl)carbamothioyl]-2,3-dimethyl-1H-indole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-N-[(2-chloro-6-hydroxy-3-nitrophenyl)carbamothioyl]-2,3-dimethyl-1H-indole-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H21ClN4O4S

Molecular Weight

509.0 g/mol

IUPAC Name

1-benzyl-N-[(2-chloro-6-hydroxy-3-nitrophenyl)carbamothioyl]-2,3-dimethylindole-5-carboxamide

InChI

InChI=1S/C25H21ClN4O4S/c1-14-15(2)29(13-16-6-4-3-5-7-16)19-9-8-17(12-18(14)19)24(32)28-25(35)27-23-21(31)11-10-20(22(23)26)30(33)34/h3-12,31H,13H2,1-2H3,(H2,27,28,32,35)

InChI Key

OFRKTSGBSKTZBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(=S)NC3=C(C=CC(=C3Cl)[N+](=O)[O-])O)CC4=CC=CC=C4)C

Origin of Product

United States

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